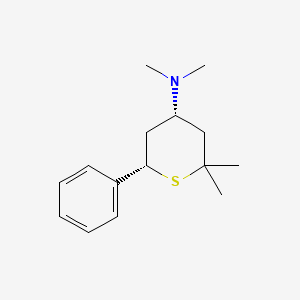
(2-Methoxycyclohexane-1-tellurinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxycyclohexane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a methoxy-substituted cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxycyclohexane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of tellurium tetrachloride with a methoxy-substituted cyclohexane derivative in the presence of a benzene ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-Methoxycyclohexane-1-tellurinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction may produce tellurium-containing hydrocarbons.
科学研究应用
(2-Methoxycyclohexane-1-tellurinyl)benzene has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of (2-Methoxycyclohexane-1-tellurinyl)benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress.
相似化合物的比较
Similar Compounds
(2-Methoxycyclohexane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.
(2-Methoxycyclohexane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.
(2-Methoxycyclohexane-1-phosphinyl)benzene: Contains phosphorus instead of tellurium.
Uniqueness
(2-Methoxycyclohexane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, selenium, and phosphorus analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable for specific applications in research and industry.
属性
CAS 编号 |
82486-30-4 |
|---|---|
分子式 |
C13H18O2Te |
分子量 |
333.9 g/mol |
IUPAC 名称 |
(2-methoxycyclohexyl)tellurinylbenzene |
InChI |
InChI=1S/C13H18O2Te/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
InChI 键 |
GYSQCJHJLVGXLY-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCCC1[Te](=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


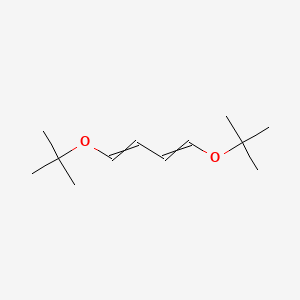
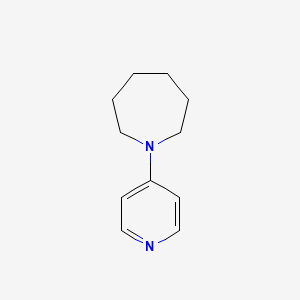
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
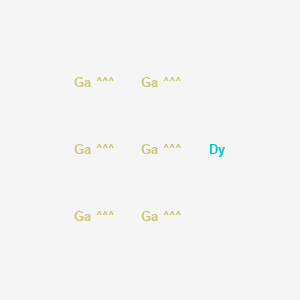

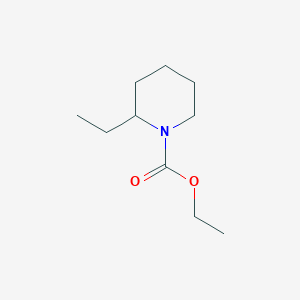

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
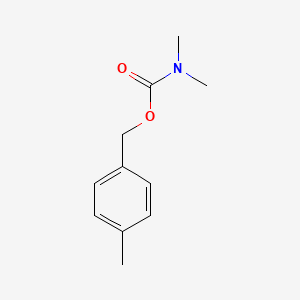
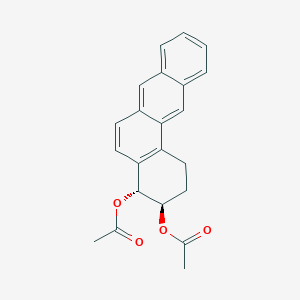
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
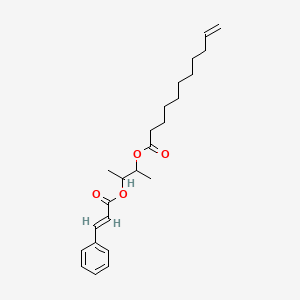
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
